REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]([O:12]C)=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6](C(OC(C)(C)C)=O)[CH2:7]2.B(Br)(Br)Br>ClCCl>[OH:1][C:2]1[C:11]([OH:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][NH:6][CH2:7]2
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Name
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tert-butyl 5-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
OC1=C2CCN(CC2=CC=C1OC)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
187 mg
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100-mL 3-necked round-bottom flask purged
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Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 1 h at 0° C. in a water/ice bath
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 100 mg (crude) of 5,6-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide as a light yellow solid
|
Name
|
|
Type
|
|
Smiles
|
OC1=C2CCNCC2=CC=C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |